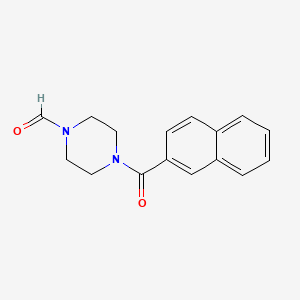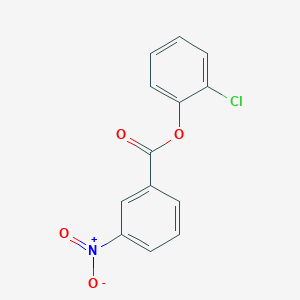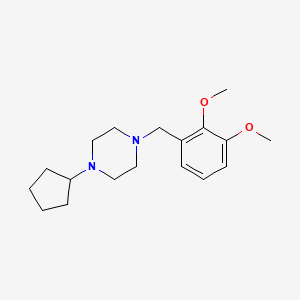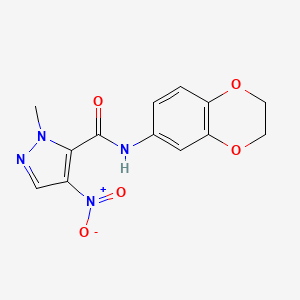
4-(2-naphthoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-naphthoyl)-1-piperazinecarbaldehyde, also known as NAPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NAPCA is a derivative of the synthetic cannabinoid family and has been found to have several biochemical and physiological effects.
Wirkmechanismus
4-(2-naphthoyl)-1-piperazinecarbaldehyde acts on the endocannabinoid system by binding to CB1 and CB2 receptors. It has been found to have a higher affinity for CB1 receptors, which are primarily found in the brain and central nervous system. 4-(2-naphthoyl)-1-piperazinecarbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2-naphthoyl)-1-piperazinecarbaldehyde has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 4-(2-naphthoyl)-1-piperazinecarbaldehyde has also been found to have neuroprotective effects and can improve cognitive function. Furthermore, 4-(2-naphthoyl)-1-piperazinecarbaldehyde has been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-naphthoyl)-1-piperazinecarbaldehyde in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. 4-(2-naphthoyl)-1-piperazinecarbaldehyde has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 4-(2-naphthoyl)-1-piperazinecarbaldehyde in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-naphthoyl)-1-piperazinecarbaldehyde. One potential area of research is the development of 4-(2-naphthoyl)-1-piperazinecarbaldehyde-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 4-(2-naphthoyl)-1-piperazinecarbaldehyde could be studied for its potential use in the treatment of chronic pain and inflammation. Additionally, further research could be conducted on the potential applications of 4-(2-naphthoyl)-1-piperazinecarbaldehyde in drug delivery and the development of novel drug delivery systems.
Conclusion:
In conclusion, 4-(2-naphthoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 4-(2-naphthoyl)-1-piperazinecarbaldehyde is efficient and yields high purity 4-(2-naphthoyl)-1-piperazinecarbaldehyde. 4-(2-naphthoyl)-1-piperazinecarbaldehyde has been found to have anti-inflammatory, analgesic, and anti-tumor properties, as well as potential applications in the treatment of neurodegenerative diseases and drug delivery. Further research is needed to fully understand the potential of 4-(2-naphthoyl)-1-piperazinecarbaldehyde and its applications in various fields.
Synthesemethoden
The synthesis method of 4-(2-naphthoyl)-1-piperazinecarbaldehyde involves the reaction of 2-naphthoyl chloride with piperazine in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium borohydride to obtain 4-(2-naphthoyl)-1-piperazinecarbaldehyde. This method has been found to be efficient and yields high purity 4-(2-naphthoyl)-1-piperazinecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(2-naphthoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 4-(2-naphthoyl)-1-piperazinecarbaldehyde has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 4-(2-naphthoyl)-1-piperazinecarbaldehyde has been found to have potential applications in the field of drug delivery due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
4-(naphthalene-2-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-12-17-7-9-18(10-8-17)16(20)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCZKSSXNKKEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-ylcarbonyl)piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)


![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)
![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)
